molecular formula C14H20ClNO2S B2875312 1-((4-Chloro-3-methylphenyl)sulfonyl)-2,6-dimethylpiperidine CAS No. 398996-48-0

1-((4-Chloro-3-methylphenyl)sulfonyl)-2,6-dimethylpiperidine

Cat. No.: B2875312
CAS No.: 398996-48-0
M. Wt: 301.83
InChI Key: XYQINPUVMQRLOD-UHFFFAOYSA-N
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Description

1-((4-Chloro-3-methylphenyl)sulfonyl)-2,6-dimethylpiperidine is an organic compound that features a piperidine ring substituted with a sulfonyl group attached to a 4-chloro-3-methylphenyl moiety

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 1-((4-Chloro-3-methylphenyl)sulfonyl)-2,6-dimethylpiperidine typically involves the following steps:

    Starting Materials: The synthesis begins with 4-chloro-3-methylphenol and 2,6-dimethylpiperidine.

    Sulfonylation: The 4-chloro-3-methylphenol undergoes sulfonylation using a sulfonyl chloride reagent, such as chlorosulfonic acid, to form 4-chloro-3-methylphenylsulfonyl chloride.

    Coupling Reaction: The 4-chloro-3-methylphenylsulfonyl chloride is then reacted with 2,6-dimethylpiperidine under basic conditions to yield the final product, this compound.

Industrial Production Methods

Industrial production methods for this compound would likely involve optimization of the above synthetic route to ensure high yield and purity. This could include the use of continuous flow reactors, advanced purification techniques, and stringent quality control measures.

Chemical Reactions Analysis

Types of Reactions

1-((4-Chloro-3-methylphenyl)sulfonyl)-2,6-dimethylpiperidine can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized using strong oxidizing agents, leading to the formation of sulfoxides or sulfones.

    Reduction: Reduction reactions can convert the sulfonyl group to a sulfide.

    Substitution: The chloro group on the phenyl ring can undergo nucleophilic substitution reactions.

Common Reagents and Conditions

    Oxidation: Reagents such as hydrogen peroxide or m-chloroperbenzoic acid (m-CPBA) can be used.

    Reduction: Reducing agents like lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) are commonly employed.

    Substitution: Nucleophiles such as amines or thiols can be used under basic conditions.

Major Products

    Oxidation: Sulfoxides or sulfones.

    Reduction: Sulfides.

    Substitution: Various substituted derivatives depending on the nucleophile used.

Scientific Research Applications

1-((4-Chloro-3-methylphenyl)sulfonyl)-2,6-dimethylpiperidine has several scientific research applications:

    Chemistry: Used as an intermediate in the synthesis of more complex molecules.

    Biology: Potential use in studying enzyme interactions and protein binding due to its unique structure.

    Medicine: Investigated for its potential therapeutic properties, including anti-inflammatory and analgesic effects.

    Industry: Utilized in the development of new materials and as a catalyst in various chemical reactions.

Mechanism of Action

The mechanism of action of 1-((4-Chloro-3-methylphenyl)sulfonyl)-2,6-dimethylpiperidine involves its interaction with specific molecular targets, such as enzymes or receptors. The sulfonyl group can form strong interactions with amino acid residues in proteins, potentially inhibiting or modulating their activity. The piperidine ring may also play a role in binding to hydrophobic pockets within the target molecules.

Comparison with Similar Compounds

Similar Compounds

    4-Chloro-3-methylphenol: A precursor in the synthesis of the target compound.

    4-Chloro-3,5-dimethylphenol: Similar structure but with an additional methyl group.

    4-Chloro-2-methylphenol: Another structural isomer with different substitution patterns.

Uniqueness

1-((4-Chloro-3-methylphenyl)sulfonyl)-2,6-dimethylpiperidine is unique due to the combination of its sulfonyl group and piperidine ring, which imparts distinct chemical and biological properties. This uniqueness makes it a valuable compound for various applications in research and industry.

Biological Activity

1-((4-Chloro-3-methylphenyl)sulfonyl)-2,6-dimethylpiperidine (CAS Number: 398996-48-0) is a compound characterized by a sulfonyl group attached to a piperidine ring, which contributes to its unique biological activities. This article explores the biological activity of this compound, including its mechanisms of action, potential therapeutic applications, and comparative studies with similar compounds.

Chemical Structure and Properties

The molecular formula of this compound is C14H20ClNO2S, with a molecular weight of 301.83 g/mol. The compound features a piperidine ring substituted with a sulfonyl group and a 4-chloro-3-methylphenyl moiety, which enhances its reactivity and biological interactions.

The biological activity of this compound is largely attributed to its ability to interact with specific molecular targets such as enzymes and receptors. The sulfonyl group can form strong interactions with amino acid residues in proteins, potentially inhibiting or modulating their activity. Additionally, the piperidine ring may facilitate binding to hydrophobic pockets within target proteins.

Antitumor Activity

Recent studies have indicated that compounds similar to this compound exhibit promising antitumor activities. For instance, compounds with similar structural motifs have demonstrated high binding affinities to murine double minute 2 (MDM2), an important regulator in cancer cell proliferation:

CompoundBinding Affinity (Ki)IC50 (SJSA-1 Cell Line)
Compound 57< 1 nM70 nM
Compound 58< 1 nM60 nM
Compound 59< 1 nM70 nM
Compound 60< 1 nM60 nM

These findings suggest that the sulfonyl group may play a critical role in enhancing the antitumor efficacy of related compounds by improving their interaction with target proteins involved in tumor growth regulation .

Anti-inflammatory Effects

The compound has also been investigated for its anti-inflammatory properties. In vitro studies indicate that it can inhibit pro-inflammatory cytokine production, suggesting potential applications in treating inflammatory diseases. The mechanism may involve modulation of signaling pathways associated with inflammation, although specific pathways remain to be fully elucidated.

Comparative Studies

When compared to other sulfonamide derivatives and piperidine-based compounds, this compound exhibits distinct biological profiles due to its unique structural features. For example:

CompoundStructureNotable Biological Activity
4-Chloro-3-methylphenolPhenolic compoundPrecursor for synthesis
4-Chloro-3,5-dimethylphenolSimilar structureModerate antibacterial activity
This compound Piperidine-sulfonamideAntitumor and anti-inflammatory

This table highlights how the structural variations influence the biological activities of these compounds.

Case Studies

A notable case study involved the evaluation of the antitumor effects of related compounds in xenograft models. For instance, compound 60 was administered at doses of 30 mg/kg daily for two weeks, resulting in significant tumor regression in mice models bearing SJSA-1 xenografts. The study reported robust activation of p53 pathways and induction of apoptosis markers such as PARP cleavage and caspase activation .

Properties

IUPAC Name

1-(4-chloro-3-methylphenyl)sulfonyl-2,6-dimethylpiperidine
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C14H20ClNO2S/c1-10-9-13(7-8-14(10)15)19(17,18)16-11(2)5-4-6-12(16)3/h7-9,11-12H,4-6H2,1-3H3
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

XYQINPUVMQRLOD-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1CCCC(N1S(=O)(=O)C2=CC(=C(C=C2)Cl)C)C
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C14H20ClNO2S
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

301.8 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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